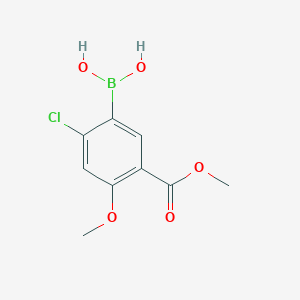
(2-Chloro-4-methoxy-5-(methoxycarbonyl)phenyl)boronic acid
Übersicht
Beschreibung
The compound “(2-Chloro-4-methoxy-5-(methoxycarbonyl)phenyl)boronic acid” is a boronic acid derivative. Boronic acids are known for their wide range of applications in organic synthesis . This particular compound has a chloro, methoxy, and methoxycarbonyl substituents on the phenyl ring .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the linear formula: ClC6H3(OCH3)B(OH)2 . The compound consists of a phenyl ring with a boronic acid group (B(OH)2), a methoxy group (OCH3), and a methoxycarbonyl group (COOCH3) attached to it .Wissenschaftliche Forschungsanwendungen
Fluorescence Quenching Studies
Boronic acid derivatives, including compounds similar to (2-Chloro-4-methoxy-5-(methoxycarbonyl)phenyl)boronic acid, have been studied for their fluorescence quenching properties. Specifically, derivatives like 5-chloro-2-methoxy phenyl boronic acid (5CMPBA) and 4-fluoro-2-methoxyphenyl boronic acid (4FMPBA) demonstrate fluorescence quenching in alcohols, a phenomenon useful in analytical chemistry for sensing and detecting various molecules. The quenching behavior, often analyzed using the Stern–Volmer equation, helps understand the interaction of these compounds with different quenchers, indicating potential applications in the development of sensors and probes (Geethanjali et al., 2015).
Structural Analysis of Boronic Acid Derivatives
The structure and interactions of boronic acid derivatives are of great interest due to their potential applications in various fields, including medicine, agriculture, and industrial chemistry. Investigations into compounds with similar structures, like {4-[(N-substituted amino)(diethoxyphosphoryl)methyl]phenyl}boronic acids, reveal intricate hydrogen bonding patterns and unique conformations. These studies are critical for understanding the chemical behavior of boronic acids and for harnessing their potential in creating new materials and therapeutics (Zhang et al., 2017).
Applications in Optical Modulation
The modulation of optical properties through the interaction with boronic acids is a fascinating research area. Studies involving phenyl boronic acids grafted onto polyethylene glycol-wrapped single-walled carbon nanotubes demonstrate the potential of these compounds in saccharide recognition and as part of sensing mechanisms. The variation in the photoluminescence quantum yield based on the boronic acid structure provides insights into the design of novel sensors and devices for various applications, including biomedical sensing and environmental monitoring (Mu et al., 2012).
Boronic Acid-Sugar Interactions
The interaction between boronic acids and sugars is a key area of study, particularly for the development of diagnostic tools and the understanding of biological processes. Research on the binding interaction of 2-methoxy-5-fluoro phenyl boronic acid with sugars highlights the role of sugar structure in binding affinity. These findings are significant for the development of boronic acid-based sensors for glucose monitoring in diabetic care and other applications where sugar detection and quantification are critical (Bhavya et al., 2016).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2-chloro-4-methoxy-5-methoxycarbonylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BClO5/c1-15-8-4-7(11)6(10(13)14)3-5(8)9(12)16-2/h3-4,13-14H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIGSNYKPLGZLDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1Cl)OC)C(=O)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BClO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60657357 | |
| Record name | [2-Chloro-4-methoxy-5-(methoxycarbonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60657357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chloro-4-methoxy-5-(methoxycarbonyl)phenyl)boronic acid | |
CAS RN |
957066-07-8 | |
| Record name | [2-Chloro-4-methoxy-5-(methoxycarbonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60657357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-4-methoxy-5-(methoxycarbonyl)benzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Methyl 4-[(4-bromophenyl)sulfanyl]butanoate](/img/structure/B1418313.png)
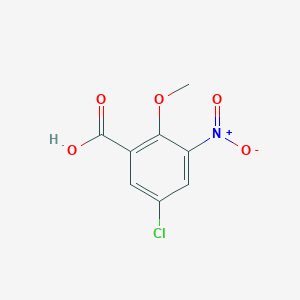
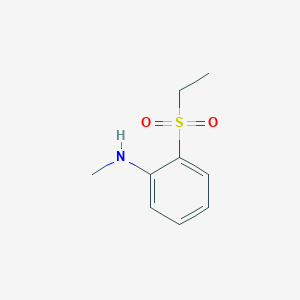
![2-chloro-N-[4-(dimethylamino)benzyl]-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B1418321.png)
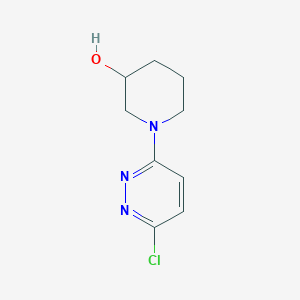
![2-chloro-N-[2-(trifluoromethyl)cyclohexyl]acetamide](/img/structure/B1418323.png)
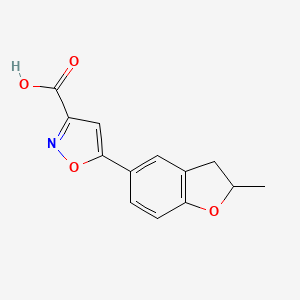
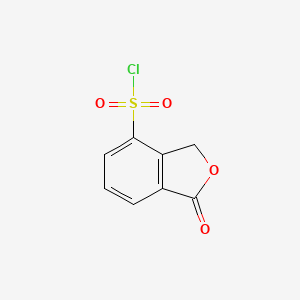


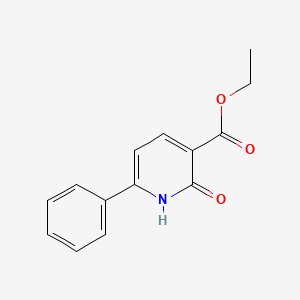
![1-[(6-Chloropyridin-3-yl)methyl]piperidine-3-carboxylic acid](/img/structure/B1418333.png)
![4-Tosyl-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B1418334.png)